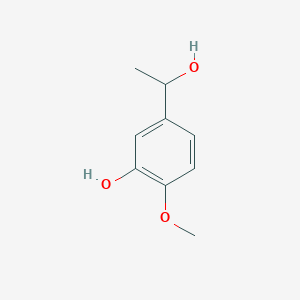
1-(2,2-Difluoroethyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluoroethyl)-4-methylbenzene is an organic compound that features a benzene ring substituted with a 2,2-difluoroethyl group and a methyl group. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can influence its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)-4-methylbenzene typically involves the introduction of the 2,2-difluoroethyl group onto a benzene ring. One common method is through the electrophilic 2,2-difluoroethylation of nucleophiles using hypervalent iodine reagents. For example, (2,2-difluoroethyl)(aryl)iodonium triflate can be used to introduce the 2,2-difluoroethyl group onto a benzene ring .
Industrial Production Methods
Industrial production of such fluorinated compounds often involves large-scale fluorination reactions using specialized reagents and catalysts. The process may include steps such as the preparation of intermediate compounds, followed by fluorination under controlled conditions to achieve the desired product with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2-Difluoroethyl)-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the difluoroethyl group or other substituents on the benzene ring.
Substitution: The compound can participate in substitution reactions, where the difluoroethyl group or the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethylbenzene derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized benzene derivatives .
Applications De Recherche Scientifique
1-(2,2-Difluoroethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in understanding the effects of fluorine substitution on biological activity.
Medicine: Fluorinated compounds are often used in drug design to improve the pharmacokinetic properties of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(2,2-Difluoroethyl)-4-methylbenzene involves its interaction with molecular targets through the unique properties imparted by the difluoroethyl group. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The compound may act on specific pathways by binding to receptors or enzymes, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,2,2-Trifluoroethyl)-4-methylbenzene: This compound has an additional fluorine atom compared to 1-(2,2-Difluoroethyl)-4-methylbenzene, which can further enhance its stability and reactivity.
1-(2,2-Difluoroethyl)-4-ethylbenzene: This compound has an ethyl group instead of a methyl group, which can influence its physical and chemical properties.
Uniqueness
This compound is unique due to the specific positioning of the difluoroethyl and methyl groups on the benzene ring. This arrangement provides a balance of stability and reactivity, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
50561-97-2 |
|---|---|
Formule moléculaire |
C9H10F2 |
Poids moléculaire |
156.17 g/mol |
Nom IUPAC |
1-(2,2-difluoroethyl)-4-methylbenzene |
InChI |
InChI=1S/C9H10F2/c1-7-2-4-8(5-3-7)6-9(10)11/h2-5,9H,6H2,1H3 |
Clé InChI |
WSRTWYVTNBXADX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Chloro-5H-benzo[b]carbazole](/img/structure/B13975721.png)


![1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B13975742.png)
![1,3-Di(2-bromothien-5-yl)-5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione](/img/structure/B13975749.png)




![3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyrrolo[2,3-b]pyridine](/img/structure/B13975782.png)
